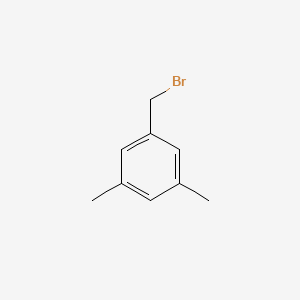

3,5-Dimethylbenzyl bromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dimethylbenzyl bromide can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by the bromination of 3,5-dimethylbenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) . This method allows for large-scale production with high yields.

Analyse Des Réactions Chimiques

Key Chemical Reactions

Due to the presence of a bromine atom, 3,5-Dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating various chemical transformations.

2.1. Nucleophilic Substitution

- Reaction Type: SN1 or SN2 reactions

- Common Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and amines (RNH2)

- Major Products: Substituted benzyl derivatives, depending on the nucleophile used

2.2. Oxidation

- Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

- Major Product: 3,5-dimethylbenzoic acid

2.3. Reduction

- Reducing Agents: Lithium aluminum hydride (LiAlH4)

- Major Product: 3,5-dimethylbenzyl alcohol

Reaction with Sodium Azide

This compound reacts with sodium azide (NaN3) to produce 3,5-dimethylbenzylazide .

Preparation of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoyl chloride can be prepared from 3,5-dimethylbenzoic acid through a staged reaction with thionyl chloride :

- Insulation Reaction: React for 1 hour at a temperature below 35°C .

- Heating Reaction: Heat to 45°C over 0.5 hours (heating rate of 0.5°C per minute), then heat to 50°C over 0.5 hours (heating rate of 1°C per minute) .

- Refluxing Reaction: Heat and reflux for 2 to 3 hours .

The molar ratio of 3,5-dimethylbenzoic acid to thionyl chloride is typically 1:2-3 .

Benzylic Bromination Reactions

This compound can be used in benzylic bromination reactions, where the benzylic C-H bonds are broken by bromine radicals . These reactions can be initiated by heat or light, which causes homolytic dissociation of Br-Br .

Usage as a Benzylating Agent

This compound acts as an alkylating agent, modifying the structure of other molecules at the molecular and cellular levels. For example, it can be used to synthesize 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives .

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dimethylbenzyl bromide is primarily used as a reagent in organic synthesis. It acts as an electrophile in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds. For instance:

- Synthesis of Isoxazoles : It has been utilized in the synthesis of isoxazole derivatives through palladium-catalyzed cross-coupling reactions. The introduction of the 3,5-dimethylbenzyl group enhances the reactivity and selectivity of the resulting compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of various bioactive compounds. Its derivatives have shown potential in targeting specific biological pathways:

- Bromodomain Inhibitors : The compound has been explored for its ability to act as a bioisostere for acetyl-lysine, a key player in epigenetic regulation. Compounds derived from this compound have been developed as inhibitors of bromodomains, which are implicated in cancer and inflammatory diseases .

Material Science

The compound is also employed in material science for the synthesis of polymers and other materials:

- Polymerization Reactions : It can be used to modify polymer chains or as an initiator in radical polymerization processes. The presence of the bromine atom allows for further functionalization and cross-linking reactions .

Case Study 1: Synthesis of Isoxazole Derivatives

A study demonstrated the successful use of this compound in synthesizing various isoxazole derivatives through C–H activation methods. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in generating complex molecular architectures .

Case Study 2: Development of Bromodomain Inhibitors

Research focused on optimizing derivatives of 3,5-dimethylisoxazole highlighted the role of this compound as a critical building block. The synthesized compounds exhibited significant inhibitory activity against specific bromodomains involved in gene regulation, indicating potential therapeutic applications .

Summary Table of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Organic Synthesis | Electrophile in nucleophilic substitution | Synthesis of isoxazoles |

| Medicinal Chemistry | Precursor for bioactive compounds | Inhibitors targeting bromodomains |

| Material Science | Modifier or initiator in polymerization | Functionalized polymers |

Mécanisme D'action

The mechanism of action of 3,5-Dimethylbenzyl bromide primarily involves nucleophilic substitution reactions . The bromine atom, being a good leaving group, is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond . This mechanism is widely utilized in organic synthesis to introduce various functional groups into molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methylbenzyl bromide

- 3,5-Di-tert-butylbenzyl bromide

- 3,5-Dimethoxybenzyl bromide

- 4-tert-Butylbenzyl bromide

- 4-(Trifluoromethyl)benzyl bromide

Uniqueness

3,5-Dimethylbenzyl bromide is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring . This structural feature imparts specific chemical properties and reactivity patterns that distinguish it from other benzyl bromides . The presence of these methyl groups can influence the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis .

Activité Biologique

3,5-Dimethylbenzyl bromide (C₉H₁₁Br), also known as α-bromomesitylene, is an organic compound with notable chemical properties and biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential applications as a precursor for synthesizing biologically active molecules.

- Molecular Weight : 199.09 g/mol

- Melting Point : 36 to 40 °C

- Boiling Point : 101 to 103 °C (at 8 mmHg)

- Appearance : Light yellow low melting crystalline mass

- CAS Number : 27129-86-8

Biological Activity

This compound exhibits several biological activities, particularly in the context of medicinal chemistry and pharmacology. Its derivatives have been studied for their potential anti-HIV properties and other therapeutic effects.

Anti-HIV Activity

Research has demonstrated that derivatives of this compound can serve as effective inhibitors of HIV-1. For instance, a study synthesized a series of uracil analogues incorporating this compound, revealing significant anti-HIV activity. One derivative showed an EC50 value of , indicating strong efficacy against drug-resistant strains of the virus .

Table 1: Anti-HIV Activity of Selected Derivatives

| Compound Name | Structure | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Structure A | 0.010 ± 0.006 | >1923 |

| Compound B | Structure B | TBD | TBD |

The mechanism by which these compounds exert their anti-HIV effects is primarily through inhibition of the HIV-1 reverse transcriptase enzyme, a critical target for antiretroviral therapy. The structural modifications involving this compound enhance the binding affinity to this enzyme, thereby preventing viral replication .

Case Studies and Research Findings

-

Synthesis and Evaluation of Uracil Derivatives :

A study focused on synthesizing novel uracil derivatives containing the 3,5-dimethylbenzyl moiety found that these compounds not only exhibited anti-HIV activity but also demonstrated favorable pharmacokinetic properties . -

Diversity-Oriented Synthesis :

Another research effort utilized a diversity-oriented synthetic strategy to develop chemical probes targeting biologically relevant pathways. Compounds derived from this compound were evaluated for their ability to modulate key protein interactions involved in cellular signaling pathways related to cancer growth and proliferation .

Safety and Handling

While studying or handling this compound, it is crucial to adhere to safety guidelines due to its classification as a hazardous material:

Propriétés

IUPAC Name |

1-(bromomethyl)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDHXCVJGBTQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181592 | |

| Record name | alpha-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27129-86-8 | |

| Record name | alpha-Bromomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylbenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,5-dimethylbenzyl bromide in the synthesis of cyclopentadienyl nickel(II) NHC complexes?

A: this compound acts as a quaternizing agent in the initial steps of synthesizing the target NHC complexes. It reacts with 1-{(ethoxycarbonyl)methyl}benzimidazole (1) to yield an ester-functionalized benzimidazolium salt. [, ] This salt then undergoes a subsequent reaction with nickelocene to form the desired cyclopentadienyl nickel(II) NHC complex.

Q2: Is there any spectroscopic data available to confirm the successful incorporation of the 3,5-dimethylbenzyl group into the final NHC complex?

A: While the provided abstracts don't explicitly mention specific spectroscopic data for the 3,5-dimethylbenzyl group, the synthesized complexes were characterized using NMR, IR, and elemental analysis techniques. [, ] These methods would confirm the presence and connectivity of the 3,5-dimethylbenzyl moiety within the final complex structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.